Benzenesulfonamide, 5-bromo-2-(bromomethyl)-
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Overview
Description
Benzenesulfonamide, 5-bromo-2-(bromomethyl)- is a chemical compound with the molecular formula C7H7Br2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and bromomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 5-bromo-2-(bromomethyl)- typically involves the bromination of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with bromine in the presence of a catalyst or under specific conditions to introduce the bromine and bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 5-bromo-2-(bromomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Benzenesulfonamide, 5-bromo-2-(bromomethyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting enzymes like carbonic anhydrase.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 5-bromo-2-(bromomethyl)- involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s function. This inhibition can lead to various physiological effects, depending on the specific enzyme and biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but with different substituents, leading to distinct chemical and biological properties.
5-Bromo-2-methylbenzenesulfonamide: Another related compound with a methyl group instead of a bromomethyl group, which affects its reactivity and applications.
Uniqueness
Benzenesulfonamide, 5-bromo-2-(bromomethyl)- is unique due to the presence of both bromine and bromomethyl groups, which confer specific reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C7H7Br2NO2S |
---|---|
Molecular Weight |
329.01 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7Br2NO2S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
RDGWFLFLNBOBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)CBr |
Origin of Product |
United States |
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